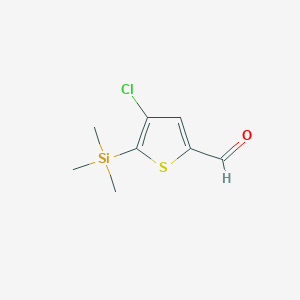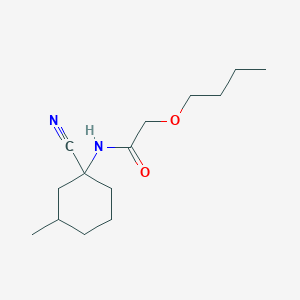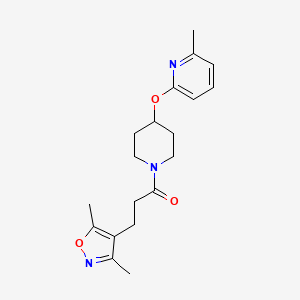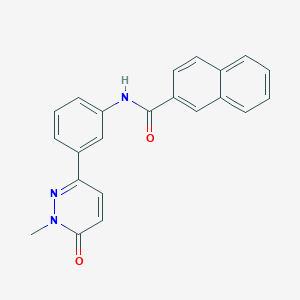![molecular formula C8H14ClF3N2O B2955128 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1577102-34-1](/img/structure/B2955128.png)
1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known as 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride. It has a CAS Number of 943843-70-7 and a molecular weight of 192.69 . The IUPAC name for this compound is (1-acetyl-3-piperidinyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.ClH/c1-7(11)10-4-2-3-8(5-9)6-10;/h8H,2-6,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Alzheimer's Disease Treatment
One prominent application of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride, found in the drug Donepezil, is in the treatment of Alzheimer's disease. Donepezil hydrochloride, a central acetylcholinesterase inhibitor, demonstrates efficacy in slowing cognitive and functional decline in patients with Alzheimer's, improving symptoms and delaying the need for nursing home care. This makes it a valuable asset in managing Alzheimer's disease and potentially other neurological conditions (Román & Rogers, 2004).
Protein Stability Enhancement
The integration of fluorine into proteins, as exemplified by perfluorinated molecules, has shown to significantly enhance protein stability against chemical and thermal denaturation while retaining their structure and biological activity. This is particularly relevant for designing proteins with novel chemical and biological properties, marking a groundbreaking shift in protein engineering and design (Buer & Marsh, 2012).
Environmental Remediation
The compound's role extends to environmental science, particularly in the remediation and understanding of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in drinking water. PFASs are resistant to degradation, and their presence in water supplies poses significant health risks. Research into the behavior and fate of PFASs, including their interaction with various treatment processes, is critical for developing effective removal strategies and ensuring water safety (Rahman, Peldszus, & Anderson, 2014).
Antimicrobial Applications
Chitosan, an aminopolysaccharide biopolymer, demonstrates considerable antimicrobial potential. Its high charge density and abundance of reactive groups make it a potent ingredient in antimicrobial systems. Understanding chitosan's mechanisms of action can lead to its more efficient use in food preservation, pharmaceuticals, and other applications requiring antimicrobial properties (Raafat & Sahl, 2009).
Cancer Therapy
In cancer therapy, this compound derivatives have shown promise. For instance, FTY720, a compound structurally related to this chemical, exhibits potential in treating multiple sclerosis and various cancer types by activating specific receptors and mechanisms independent of its immunosuppressive properties. This highlights the compound's versatility and potential in developing novel cancer therapies (Zhang et al., 2013).
Safety and Hazards
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with various targets in the body, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
The effects of a drug at the molecular and cellular level are crucial in determining its therapeutic efficacy .
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-3-1-2-6(4-12)5-13;/h6H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGDSRWNXLDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)




![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
